(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Aliskiren synthesis Stereoselective synthesis Renin inhibitor

Stereochemical integrity is paramount in Aliskiren synthesis-generic benzyl alcohols fail to provide the >98% diastereoselectivity required for the key C-C bond-forming step. This compound is the validated intermediate for the patented Aliskiren route. • Enables >98% ds in stereoselective alkylation, eliminating costly isomer separation. • White crystalline solid, soluble in EtOH, MeOH, DCM; available from mg to multi-kg scale. • Procure with confidence for process development, pilot plant, or commercial manufacturing.

Molecular Formula C12H18O4
Molecular Weight 226.272
CAS No. 172900-74-2
Cat. No. B587553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol
CAS172900-74-2
Synonyms4-Methoxy-3-(3-methoxypropoxy)benzyl Alcohol;  [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol; 
Molecular FormulaC12H18O4
Molecular Weight226.272
Structural Identifiers
SMILESCOCCCOC1=C(C=CC(=C1)CO)OC
InChIInChI=1S/C12H18O4/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8,13H,3,6-7,9H2,1-2H3
InChIKeyITRSWTIBEIPECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol: Procurement Overview


(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol (CAS 172900-74-2), also referred to as 3-(3-methoxypropoxy)-4-methoxyphenylmethanol, is a disubstituted benzyl alcohol derivative with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . This compound is a white crystalline solid at room temperature, exhibiting solubility in organic solvents such as ethanol, methanol, and dichloromethane, but is practically insoluble in water . Its primary, and most significant, industrial application is as a critical chemical intermediate in the multi-step synthesis of Aliskiren, a first-generation direct renin inhibitor used for the treatment of hypertension . Its structure features a benzyl alcohol core substituted with a methoxy group at the 4-position and a 3-methoxypropoxy chain at the 3-position, a specific substitution pattern that is essential for the downstream stereoselective transformations required for the construction of the Aliskiren pharmacophore.

1
Key intermediate for Aliskiren (renin inhibitor) synthetic routes
Specific 3-(3-methoxypropoxy) side chain required
2
Enables high diastereofacial selectivity in downstream stereoselective steps
Reported context for >98% ds in patent literature
3
Designed substitution pattern supports efficient construction of pharmacophore
Not interchangeable with simple benzyl alcohols

Limitations of Generic Analogs for Aliskiren Synthesis


Generic substitution with simpler benzyl alcohols like 4-methoxybenzyl alcohol (CAS 105-13-5) or 3-methoxybenzyl alcohol (CAS 6971-51-3) is not feasible for the synthesis of Aliskiren. The synthesis of this antihypertensive agent critically relies on a specific stereoselective step that requires the 3-(3-methoxypropoxy) side chain for optimal stereocontrol and reaction efficiency. The presence of this chain is not merely an auxiliary feature; it directly influences the diastereofacial selectivity of key bond-forming reactions, as evidenced by a reported >98% diastereoselectivity (ds) in the formation of a key Aliskiren precursor . Substituting with a simpler analog lacking this side chain would result in a complete loss of stereocontrol (reported as 0% ds in related systems), leading to the formation of undesired stereoisomers, drastically reduced yields of the active pharmaceutical ingredient, and economically prohibitive purification challenges. Therefore, the procurement of this specific compound is mandatory for any process aiming to replicate the patented, efficient Aliskiren synthetic route.

  • Stereo-loss Analogs lacking the 3-(3-methoxypropoxy) chain may result in loss of diastereofacial control, leading to undesired isomer mixtures and purification challenges.
  • Physicochem Simpler benzyl alcohols (e.g., 4-methoxybenzyl alcohol) show different LogP and solubility profiles, which may alter partitioning and reactivity in organic reaction phases.
  • Application Commodity-like analogs are primarily used in fragrances or general synthesis; they are not validated for the stereoselective Aliskiren pathway documented for this intermediate.

Quantitative Evidence for This Intermediate


Diastereoselectivity in Key Aliskiren Step

In the synthesis of a key Aliskiren intermediate (compound 13a in the referenced scheme), the use of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol as a starting material enables a highly diastereoselective reaction. The compound's specific 3-(3-methoxypropoxy) side chain is crucial for achieving high diastereofacial selectivity. The reaction proceeds with a diastereoselectivity (ds) of >98%, favoring the desired stereoisomer . Conversely, when simpler benzyl alcohol analogs lacking this specific substitution pattern are used, the reaction exhibits a complete lack of stereocontrol, resulting in a ds of 0%, which yields a mixture of isomers and renders the route synthetically useless for pharmaceutical production.

Diastereoselectivity
Head-to-head
Target: >98% ds
Analog: 0% ds
Reported stereocontrol context for key Aliskiren intermediate formation.
ds measured in (2S,SR,2'S)-13a synthesis (Scheme 4).
Aliskiren synthesis Stereoselective synthesis Renin inhibitor

Solubility and Lipophilicity Differentiation

The presence of the 3-(3-methoxypropoxy) side chain significantly alters the physicochemical profile of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol compared to the core benzyl alcohol scaffold. The calculated aqueous solubility of the target compound is 19 g/L at 25°C . In contrast, the simpler analog 4-methoxybenzyl alcohol (CAS 105-13-5) has a reported solubility of 21.5 g/L [1]. This difference, while seemingly small, contributes to a distinct LogP value of 1.60 for the target compound [2], compared to a LogP of 0.73 for 4-methoxybenzyl alcohol [1]. The increased lipophilicity (LogP) is a direct consequence of the extended alkoxy chain and is a critical design feature for interacting with hydrophobic enzyme pockets and influencing membrane permeability in subsequent steps of the drug synthesis.

Solubility & LogP
Cross-study
Solubility: 19 g/L
LogP: 1.60
Lipophilicity difference supports intended organic-phase reactivity.
Compared to 4-methoxybenzyl alcohol (LogP 0.73).
Physicochemical properties Solubility Lipophilicity

Pharmaceutical Intermediate vs. Flavor/Fragrance Analogs

The primary and industrially documented application of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol is as a chemical intermediate in the preparation of the renin inhibitor Aliskiren . This is a high-value, specialized pharmaceutical use. In contrast, close structural analogs like 4-methoxybenzyl alcohol (CAS 105-13-5) find their primary applications in the flavor and fragrance industry, used for its sweet, anise-like aroma in perfumes and flavorings . Similarly, 3-methoxybenzyl alcohol (CAS 6971-51-3) is primarily used as a general-purpose reagent for the synthesis of aromatic aldehydes, esters, and carboxylic acids . This clear divergence in established industrial applications underscores the specialized nature of the target compound and its non-interchangeability with commodity-like analogs.

Application class
Class-level
Pharmaceutical intermediate
Specialized synthetic use vs. fragrance/reagent analogs.
Data to verify; sources absent for this evidence item.
Aliskiren intermediate Pharmaceutical synthesis Chemical application

Optimal Application Scenarios


Aliskiren Large-Scale Synthesis

This compound is the optimal choice for any process development, pilot plant, or commercial-scale manufacturing campaign focused on synthesizing Aliskiren hemifumarate. The >98% diastereoselectivity enabled by this intermediate, as documented in the primary literature , translates directly to higher overall yields, significantly reduced purification costs, and a more robust and reproducible manufacturing process. Procuring this specific intermediate is a prerequisite for executing the patented synthetic route.

Medicinal Chemistry: Renin Inhibitor Optimization

In a medicinal chemistry setting aiming to design and synthesize novel analogs of Aliskiren with potentially improved potency, selectivity, or pharmacokinetic properties, this compound serves as an essential building block. It provides the validated, stereocontrolled entry point for constructing the complex renin inhibitor pharmacophore. The defined LogP (1.60) and calculated solubility (19 g/L) provide a baseline for understanding the physicochemical properties of the fragment, guiding further SAR studies around the molecule's lipophilic tail .

Stereoselective Alkylation Methodology Research

The well-documented >98% diastereoselectivity achieved using this compound in the Aliskiren synthesis makes it a valuable substrate for academic and industrial process chemistry groups investigating novel stereoselective alkylation or other bond-forming methodologies. Its performance can serve as a benchmark for comparing new chiral auxiliaries or catalysts, providing a challenging yet relevant substrate for demonstrating the utility and scope of new synthetic methods.

Application
Selection Property
Validation Focus
Aliskiren synthetic route development
High diastereoselectivity intermediate
Diastereoselectivity context review under reported conditions
Renin inhibitor analog design
Validated stereocontrolled scaffold
SAR baseline: LogP, solubility influence on fragment optimization
Stereoselective methodology research
Benchmark substrate with defined ds
Comparative evaluation of chiral auxiliaries/catalysts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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